molecular formula C10H11ClN2O2 B6201827 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride CAS No. 2742659-26-1

3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride

Cat. No. B6201827
CAS RN: 2742659-26-1
M. Wt: 226.7
InChI Key:
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Description

3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride (EIPC-HCl) is a chemical compound that has been used in a variety of scientific research applications. It is a derivative of the imidazole nucleus, which is a heterocyclic aromatic compound that is found in many biological molecules. EIPC-HCl is a white solid that is soluble in water and organic solvents. It has a melting point of 147-149°C and a boiling point of 290-292°C.

Scientific Research Applications

3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds such as 3-ethylimidazo[1,5-a]pyridine-1-carboxamide and 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid. It has also been used in the synthesis of heterocyclic compounds such as 3-ethylimidazo[1,5-a]pyridine-1-carboxamides and 3-ethylimidazo[1,5-a]pyridine-1-carboxylates. Additionally, 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride has been used in the synthesis of polymers and in the study of enzyme-catalyzed reactions.

Mechanism of Action

3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride inhibits AChE by forming a covalent bond with the active site of the enzyme. This prevents AChE from breaking down acetylcholine, resulting in an increase in the amount of acetylcholine available for nerve transmission.
Biochemical and Physiological Effects
3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety and improve cognitive performance. It has also been shown to have anti-inflammatory and antioxidant effects. Additionally, 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride has been shown to have protective effects against certain types of cancer, such as prostate cancer.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride in laboratory experiments is its low cost and easy availability. It is also relatively stable and can be stored for long periods of time without decomposition. Additionally, it is soluble in both water and organic solvents, which makes it easy to work with. One of the main limitations of using 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride in laboratory experiments is its potential toxicity. It has been shown to be toxic in high doses, so it should be handled with care.

Future Directions

In the future, 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride could be used to develop new drugs for the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. It could also be used in the development of new anti-cancer drugs. Additionally, it could be used to study the effects of acetylcholinesterase inhibitors on the nervous system. Finally, it could be used to study the effects of other imidazole derivatives on biological systems.

Synthesis Methods

3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride can be synthesized from the reaction of ethyl imidazole-1-carboxylate and hydrochloric acid. This reaction occurs in an inert atmosphere at temperatures of around 100°C. The product is then purified by recrystallization from aqueous ethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride involves the reaction of 3-ethyl-1H-imidazo[1,5-a]pyridine-1-carboxylic acid with hydrochloric acid.", "Starting Materials": [ "3-ethyl-1H-imidazo[1,5-a]pyridine-1-carboxylic acid", "Hydrochloric acid" ], "Reaction": [ "To a solution of 3-ethyl-1H-imidazo[1,5-a]pyridine-1-carboxylic acid in water, add hydrochloric acid.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter the resulting solid.", "Wash the solid with water and dry to obtain 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride." ] }

CAS RN

2742659-26-1

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.7

Purity

95

Origin of Product

United States

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